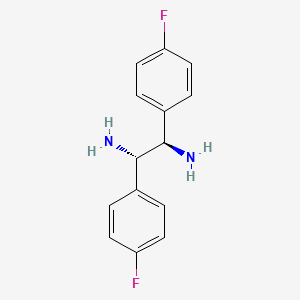

rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C14H14F2N2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(1R,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ |

InChI Key |

DWKHQEHNAPMAGG-OKILXGFUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)F)N)N)F |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

One common approach involves the reductive amination of 1,2-diketones or 1,2-diones with ammonia or primary amines in the presence of reducing agents:

- Step 1: Synthesis of 1,2-bis(4-fluorophenyl)ethane-1,2-dione from 4-fluorobenzaldehyde derivatives.

- Step 2: Reductive amination of the diketone with ammonia or ammonium salts using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Step 3: Isolation of the diamine with stereochemical control to favor the meso (1R,2S) isomer.

This method benefits from straightforward starting materials and established reduction chemistry.

Chiral Resolution and Catalytic Asymmetric Synthesis

- Chiral Catalysts: Use of chiral ligands or catalysts during the reductive amination or hydrogenation steps to induce stereoselectivity.

- Resolution Techniques: Separation of racemic mixtures by crystallization or chromatography using chiral resolving agents to isolate the (1R,2S) isomer.

These methods are critical for obtaining the compound with high enantiomeric purity, essential for biological applications.

Alternative Synthetic Routes

- Nucleophilic Substitution: Starting from halogenated ethane derivatives bearing 4-fluorophenyl groups, nucleophilic substitution with ammonia or amines can yield the diamine.

- Stepwise Functional Group Transformations: Sequential introduction of amine groups via protection-deprotection strategies to control regio- and stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 1,2-bis(4-fluorophenyl)ethane-1,2-dione | NaBH4 or catalytic hydrogenation | Chiral catalysts or resolution | Simple, scalable | Requires diketone precursor |

| Chiral Resolution | Racemic diamine mixture | Chiral resolving agents | Physical separation | High enantiomeric purity | Additional purification steps |

| Nucleophilic Substitution | Halogenated ethane derivatives | Ammonia or amines | Limited, depends on substrate | Direct amine introduction | Possible side reactions |

| Stepwise Functionalization | Protected intermediates | Protection/deprotection reagents | Controlled by protecting groups | Precise stereochemical control | Multi-step, time-consuming |

Research Findings and Notes

- The compound exhibits high gastrointestinal absorption and acts as a substrate for P-glycoprotein, indicating its pharmacokinetic relevance.

- Its structural motif is common in biologically active compounds, making stereochemical purity crucial for enzyme inhibition and protein-ligand interaction studies.

- Industrial synthesis often optimizes reaction conditions to maximize yield and stereoselectivity, employing continuous flow reactors for efficiency.

- Safety considerations include corrosivity and risk of burns; appropriate protective measures are mandatory during synthesis.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Analogues

rel-(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 74641-30-8)

- Molecular Formula : C₁₄H₁₄Cl₂N₂.

- Key Differences : Chlorine substituents introduce greater steric bulk and polarizability compared to fluorine. While fluorine is electron-withdrawing (σₚ = +0.06), chlorine has a weaker electron-withdrawing effect (σₚ = +0.23), altering electronic properties in coordination complexes.

- Applications : Used in asymmetric catalysis and as a precursor for halogen-functionalized POCs. The larger atomic radius of Cl may reduce surface area in porous materials compared to fluorinated analogs .

rel-(1R,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diol

- Molecular Formula : C₁₄H₁₂Br₂O₂.

- Key Differences : Bromine’s higher atomic weight (79.9 vs. 19.0 for F) increases molecular density. The diol functional group (-OH) contrasts with the diamine’s -NH₂, enabling hydrogen-bonding interactions in crystal packing. Bromine’s strong electron-withdrawing nature (σₚ = +0.26) enhances electrophilic reactivity .

Impact of Halogen Substitution

- Crystal Packing & Surface Area: Cooper et al. demonstrated that fluorinated POCs exhibit 50% lower surface areas than non-fluorinated analogs due to disrupted pore-network connectivity caused by fluorine’s small size and high electronegativity .

- Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances the Lewis acidity of metal centers in coordination complexes, improving catalytic activity in reactions like asymmetric hydrogenation .

Methoxy-Substituted Analogues

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

- Molecular Formula : C₁₆H₂₀N₂O₂.

- Key Differences : Methoxy (-OMe) groups are electron-donating (σₚ = -0.27), increasing electron density at the aromatic ring. This contrasts sharply with fluorine’s electron-withdrawing effect, altering redox behavior and ligand-metal interactions.

- Physical Properties : The compound is a white solid with a melting point of 80–84°C and higher solubility in polar solvents (e.g., alcohols) compared to fluorinated analogs .

Steric and Stereochemical Variants

rel-(1R,2S)-1,2-Dimesitylethane-1,2-diamine

- Key Differences : Mesityl (2,4,6-trimethylphenyl) groups introduce significant steric hindrance, reducing reactivity in crowded catalytic environments. This contrasts with 4-fluorophenyl’s compact structure, which favors tighter crystal packing .

Diastereomers and Enantiomers

- (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Dihydrochloride (CAS 1052707-11-5): The (1S,2S) diastereomer forms a dihydrochloride salt (C₁₄H₁₆Cl₂F₂N₂, MW 321.19 g/mol) with distinct solubility and crystallinity compared to the rel-(1R,2S) form. Such stereochemical differences critically influence chiral recognition in asymmetric synthesis .

Schiff Base Derivatives

N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine

- Structure : A Schiff base derived from ethane-1,2-diamine and halogenated benzaldehyde.

- Applications : Forms coordination complexes with metals like Cu(II) or Zn(II), where fluorine and chlorine substituents modulate ligand field strength and complex stability. Single-crystal X-ray studies reveal stacked molecular arrangements driven by halogen interactions .

Biological Activity

rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine, also known by its CAS number 50648-93-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H14F2N2

- Molecular Weight : 248.271 g/mol

- SMILES Notation : NC@Hc2ccc(F)cc2

- IUPAC Name : (1S,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine

The compound features two fluorinated phenyl groups attached to a central ethane backbone with amine functionalities at both ends. This unique structure contributes to its biological activity.

This compound has been primarily studied for its interaction with the dopamine transporter (DAT), which is crucial in the modulation of dopaminergic signaling. Research indicates that compounds with similar structures can act as DAT inhibitors, potentially offering therapeutic benefits in conditions related to dopamine dysregulation such as addiction and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Studies

A study investigated a series of bis(4-fluorophenyl)methyl derivatives, including this compound. The findings suggested that these compounds exhibit varying affinities for DAT and serotonin transporters (SERT), indicating their potential as dual-action drugs .

Table 1: Binding Affinities of Related Compounds

| Compound | DAT Affinity (, nM) | SERT Affinity (, nM) |

|---|---|---|

| 3b | 230 | Not reported |

| 14a | 23 | Moderate |

| This compound | TBD | TBD |

The precise binding affinities for this compound were not disclosed in the available literature but are anticipated to be significant based on the structure-activity relationship (SAR) observed in related compounds.

Case Studies and Research Findings

In a preclinical model assessing the effects of DAT inhibitors on psychostimulant abuse, compounds like this compound demonstrated reduced reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves . This suggests a potential for developing therapeutics aimed at treating substance use disorders.

Additionally, modifications to the piperazine scaffold of similar compounds have shown improvements in metabolic stability and selectivity towards DAT over hERG channels (which are associated with cardiac toxicity), making them safer candidates for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione (a diketone precursor) using a chiral catalyst or resolving agents to control stereochemistry. For example, catalytic hydrogenation with Raney nickel or palladium on carbon in the presence of ammonia/ammonium acetate can yield the diamine. Purity optimization involves recrystallization from ethanol/water mixtures and monitoring by chiral HPLC to separate stereoisomers .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this diamine?

- Methodological Answer :

- NMR : H and C NMR can distinguish stereoisomers via coupling constants (e.g., vicinal in the ethane backbone) and chemical shifts influenced by fluorine substituents .

- Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers.

- Polarimetry : Optical rotation measurements confirm enantiomeric excess, though this requires pure samples .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The diamine is air- and moisture-sensitive due to its amine groups. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Avoid exposure to oxidizing agents. Stability tests via TGA/DSC can determine decomposition thresholds .

Advanced Research Questions

Q. What role does the stereochemistry of this compound play in designing fluorinated porous materials?

- Methodological Answer : The (1R,2S) configuration introduces steric and electronic effects critical for constructing imine-based cages or metal-organic frameworks (MOFs). For example, in [4+6] cycloimination reactions with triformylbenzene, the fluorinated diamine enhances framework rigidity and porosity compared to non-fluorinated analogs. X-ray crystallography (e.g., SHELXL refinement) and gas adsorption studies (BET surface area analysis) validate structural integrity .

Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during structural analysis of this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For twinned crystals, apply the TWIN/BASF commands to model twin domains.

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Q. What strategies mitigate enantiomeric interference when using this diamine in asymmetric catalysis?

- Methodological Answer :

- Kinetic Resolution : Employ lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively transform one enantiomer.

- Chiral Auxiliaries : Incorporate the diamine into ligands (e.g., Salen-type) and screen for enantioselectivity in reactions like epoxidation or hydrogenation.

- DFT Calculations : Model transition states to predict steric effects from the 4-fluorophenyl groups .

Q. How do fluorine substituents influence the compound’s electronic properties in coordination chemistry?

- Methodological Answer : Fluorine’s electronegativity withdraws electron density from the amine lone pairs, weakening metal-ligand bonds. This can be quantified via XPS (N 1s binding energy shifts) or cyclic voltammetry (redox potential changes in metal complexes). Compare with non-fluorinated analogs (e.g., 1,2-diphenylethylenediamine) to isolate fluorine’s impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.